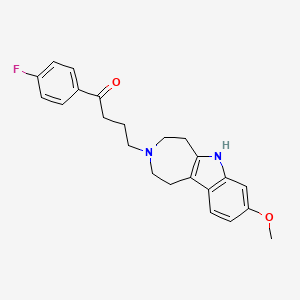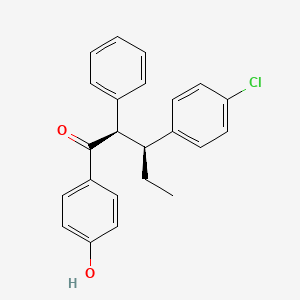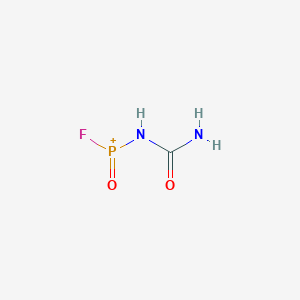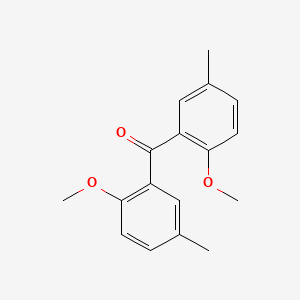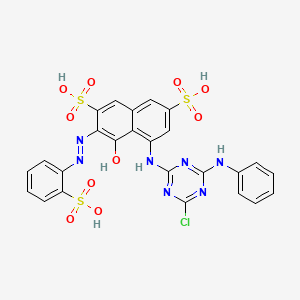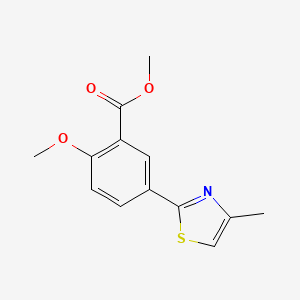![molecular formula C15H9N3O3 B14693332 Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide CAS No. 25629-73-6](/img/structure/B14693332.png)
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide is a heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide typically involves multicomponent reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at elevated temperatures . This initial condensation forms benzo[a]phenazin-5-ol, which can further react with aldehydes and malononitrile in the presence of nano-CuO to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenazine core, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted phenazines, which exhibit enhanced biological activities and improved pharmacological properties .
Applications De Recherche Scientifique
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Its antitumor activity is being explored for potential cancer therapies.
Mécanisme D'action
The mechanism of action of Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: The parent compound with a simpler structure and similar biological activities.
Benzo[a]phenazin-5-ol: A closely related compound with slight structural differences.
Pyranophenazines: Compounds with an additional pyran ring, exhibiting unique biological properties.
Uniqueness
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide stands out due to its enhanced stability and diverse biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
25629-73-6 |
|---|---|
Formule moléculaire |
C15H9N3O3 |
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
7,12-dioxidopyrido[3,2-a]phenazine-7,12-diium-5-ol |
InChI |
InChI=1S/C15H9N3O3/c19-13-8-12-15(9-4-3-7-16-14(9)13)18(21)11-6-2-1-5-10(11)17(12)20/h1-8,19H |
Clé InChI |
PWSXTZOMNBDGJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)[N+](=C3C=C(C4=C(C3=[N+]2[O-])C=CC=N4)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


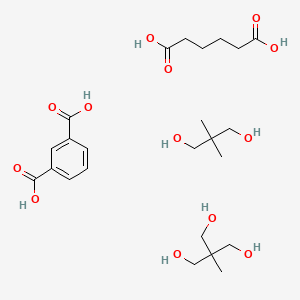
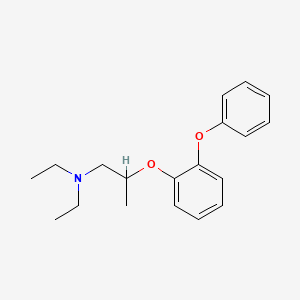
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
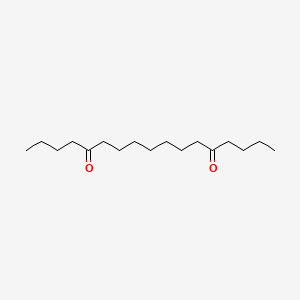


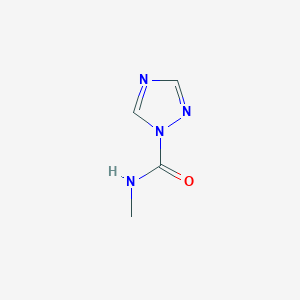
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)
